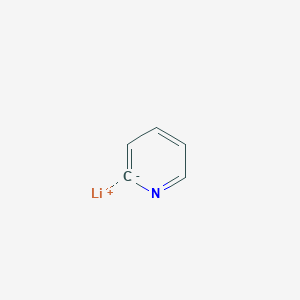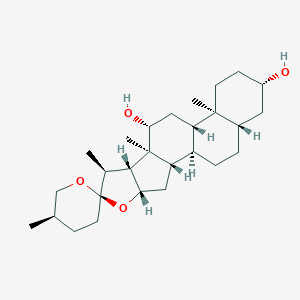
Anatalline
Vue d'ensemble
Description
Anatalline is a citraconoyl group . It is a compound with the molecular formula C15H17N3 . It is also known as 3,3’- (2,4-Piperidinediyl)dipyridine .
Synthesis Analysis
The synthesis of Anatalline is closely related to the growth status of the tobacco plant . It is synthesized in the roots of the tobacco plant and then transported to the leaves . The contents of alkaloid metabolites such as Anatalline were found to be significantly higher in tobacco roots than in leaves and stems at the seedling stage .Molecular Structure Analysis
Anatalline has a molecular weight of 239.32 and an exact mass of 239.14200 . It has a simple structure with an average mass of 239.316 Da and a monoisotopic mass of 239.142242 Da .Physical And Chemical Properties Analysis
Anatalline is a crystalline solid . It has a melting point of 244-252°C . Other physical and chemical properties of Anatalline are not well-documented.Applications De Recherche Scientifique
Anatalline (2,4-di(3-pyridyl)piperidine) accumulation is induced by methyl jasmonate in Nicotiana tabacum cv. BY-2 cell cultures. Anatalline is one of the most abundant alkaloids in these cultures and exists in two isomeric forms. Structural analysis of anatalline and its stereoisomer was confirmed by MS and NMR spectral data (Häkkinen et al., 2004).
A study conducted in 1968 isolated a new alkaloid from the roots of Nicotiana tabacum, confirmed as 2,4-di(3-pyridyl)piperidine (anatalline). The chemical structure was identified through various spectroscopic methods, and its biosynthetic route was suggested to be similar to that of anatabine (Kisaki et al., 1968).
Research on anabasine biosynthesis in tobacco hairy roots expressing a plant lysine decarboxylase gene found that feeding labeled 15N-L-lysine greatly enhanced anabasine levels, but no considerable incorporation of 15N into other tobacco alkaloids such as nicotine, anatabine, and anatalline was detected. This study provides insights into the biosynthetic pathways of tobacco alkaloids (Bunsupa et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anatalline | |
CAS RN |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)












